[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert nitro groups to amines, which can further react to form various derivatives.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, benzoic acid derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound, in particular, has shown promise in preliminary studies for its potential to inhibit certain enzymes and pathways involved in disease progression .
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability and conductivity. It may also find applications in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of [2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: A precursor in the synthesis of various imidazole derivatives.
2-Butyl-4-chloro-1-((2’-(1-trityl-1H-tetraazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)imidazole: Another imidazole derivative with potential biological activity.
Uniqueness
What sets [2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring and nitrooxymethyl group enhances its reactivity and potential therapeutic applications compared to other similar compounds .
Biological Activity
2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H23ClN6O
- Molecular Weight : 422.91 g/mol
- CAS Number : 114799-13-2
The compound is characterized by the presence of a chloro group, a nitrooxymethyl group, and a tetrazolidin moiety, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity. This can affect pathways involved in inflammation and cell proliferation.
- Receptor Modulation : The tetrazolidin moiety may play a role in modulating receptor activity, particularly in the context of cardiovascular and central nervous system effects.
- Nitric Oxide Release : The nitrooxymethyl group can facilitate the release of nitric oxide (NO), which is crucial for vasodilation and has implications in cardiovascular health.
Antihypertensive Effects
Research indicates that compounds with similar structural features exhibit antihypertensive activity. The inhibition of angiotensin-converting enzyme (ACE) is a common mechanism for lowering blood pressure. This compound may share this property due to its imidazole structure, which is prevalent in many antihypertensive agents.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. The ability to induce apoptosis in cancer cells has been observed in related compounds. Further research is needed to confirm these effects specifically for 2-butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines. This may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antihypertensive Activity :
- Anticancer Research :
- Anti-inflammatory Properties :
Data Table: Biological Activities and Mechanisms
Properties
Molecular Formula |
C30H32ClN7O5 |
---|---|
Molecular Weight |
606.1 g/mol |
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate |
InChI |
InChI=1S/C30H32ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16,29,33-36H,2-3,11,17-19H2,1H3 |
InChI Key |
IRNNQRCCBLAWBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4NNNN4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.